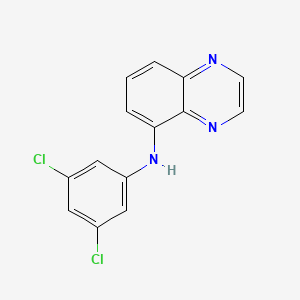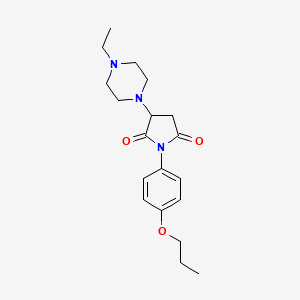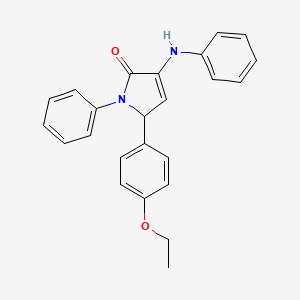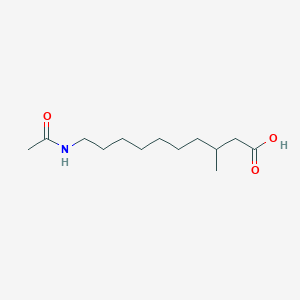
N-(3,5-dichlorophenyl)-5-quinoxalinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-5-quinoxalinamine, also known as DCQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in 1993 and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(3,5-dichlorophenyl)-5-quinoxalinamine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, and to inhibit the induction of long-term potentiation in the hippocampus. This compound has also been shown to have anticonvulsant effects, and to reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dichlorophenyl)-5-quinoxalinamine in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of glutamatergic neurotransmission. However, this compound is also known to have off-target effects on other receptors, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental protocols.
Zukünftige Richtungen
Future research on N-(3,5-dichlorophenyl)-5-quinoxalinamine may focus on its potential applications in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, further investigation into its off-target effects and potential side effects may be necessary to fully understand its mechanisms of action.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-5-quinoxalinamine involves the reaction of 3,5-dichloroaniline with 2-cyanophenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminoanthraquinone to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-5-quinoxalinamine has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the effects of glutamate on AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)quinoxalin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-6-10(16)8-11(7-9)19-13-3-1-2-12-14(13)18-5-4-17-12/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZWTNRZPYVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)

![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)

![4-(2-{[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5017958.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5017963.png)
![1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017975.png)